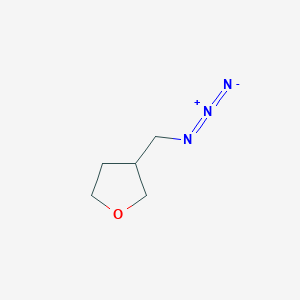
3-(Azidomethyl)oxolane
説明
3-(Azidomethyl)oxolane, also referred to as 3-azidomethyl-3-methyl oxetane (AMMO) in some studies, is an energetic oxetane monomer that has been investigated for its potential use in energetic binders for solid rocket propellants. This compound is of interest due to its energetic azido groups and its ability to form polymers with desirable properties for applications in the field of energetic materials .
Synthesis Analysis
The synthesis of 3-(Azidomethyl)oxolane involves multiple steps, starting from the preparation of precursors such as 3-hydroxymethyl-3-methyl oxetane (HMMO) and its subsequent tosylation to form methoxytosyl-3-methyl oxetane (MTMO). The azidation step is then performed using sodium azide to obtain the final product, AMMO. The reported yields for these steps are high, indicating an efficient synthesis process . Other studies have focused on improving the synthesis of related az
科学的研究の応用
Energetic Binder Applications
Poly(3-azidomethyl-3-methyl oxetane) and its derivatives are explored as energetic binders for solid rocket propellants, offering an alternative to traditional polybutadiene binders. The synthesis process involves the azidation of preformed polymers, providing a method to safely introduce energetic functionality into the binder material. This process not only assures good yield and purity but also maintains low shock and friction sensitivity, making it safer for handling and use in energetic material applications (Barbieri et al., 2006).
Synthesis of Azidated Oxetanes
The synthesis of 3-(Azidomethyl)oxolane and related compounds, such as 3,3-bis(azidomethyl)oxetane (BAMO), involves multi-step processes starting from tosylated or brominated precursors. These methods aim to produce these compounds efficiently and at a large scale, which are crucial for their application in energetic materials. Optimization of these synthetic routes has led to substantial yields, demonstrating the viability of these compounds for industrial-scale production (Maksimowski et al., 2017).
Thermal Decomposition and Stability
Studies on the thermal decomposition of azidated oxetanes and their polymers provide insights into their stability and decomposition pathways. Understanding these aspects is critical for their application in energetic materials, where thermal stability and controlled decomposition are paramount. The decomposition behavior of these compounds, including the effect of additives such as TiO2 on their stability, has been explored to ensure their safe storage and performance as energetic materials (Lee & Litzinger, 2002).
Copolymerization and Material Properties
The copolymerization of azidomethyl-substituted oxetanes leads to materials with specific structural properties. By manipulating the molecular architecture of these polymers, researchers can tailor their physical properties, such as glass transition temperature, mechanical strength, and energetic performance. The study of statistical block copolymers and their morphology opens up possibilities for designing materials with desired characteristics for specific applications (Mukhametshin et al., 2017).
Safety And Hazards
将来の方向性
3-(Azidomethyl)oxolane and its derivatives have potential applications in the field of energetic polymers and binders. They could provide higher specific impulse and burn rates over traditional ingredients like hydroxyl terminated polybutadiene (HTPB), making them attractive for use in space operations .
特性
IUPAC Name |
3-(azidomethyl)oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-3-5-1-2-9-4-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQUFUWHSLBOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)oxolane | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

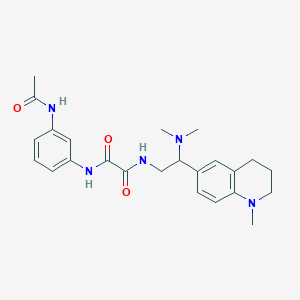
![Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B2524442.png)
![1-(4-Chlorobenzyl)-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2524443.png)
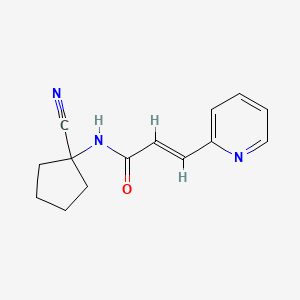
![4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2524447.png)
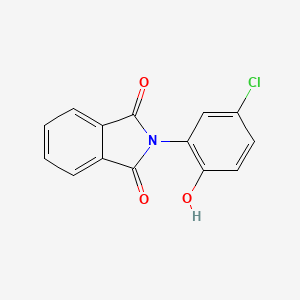
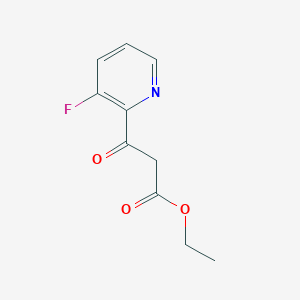

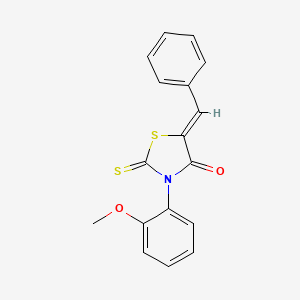
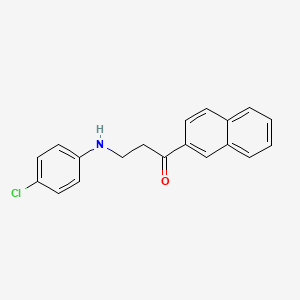
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2524459.png)
![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)
![2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2524461.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)